molecular formula C11H15NO B053491 7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine CAS No. 118298-16-1

7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine

Cat. No. B053491
M. Wt: 177.24 g/mol
InChI Key: ZNWNWWLWFCCREO-UHFFFAOYSA-N
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Description

7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine is a chemical compound with the molecular formula C11H15NO . It is also known by other names such as 2-amino-7-methoxytetralin and 7-methoxy-2-aminotetralin .


Synthesis Analysis

The practical synthetic route for (2S)-7-methoxy-1,2,3,4-tetrahydro-2-naphthylamine involves the optical resolution of 2-(3-methoxybenzyl)succinic acid as the salt of (1R,2S)-2-(benzylamino)cyclohexylmethanol. This is then converted to the optically active (2S)-7-methoxy-1,2,3,4-tetrahydro-2-naphthoic acid by the intramolecular Friedel-Crafts reaction followed by catalytic hydrogenation .


Molecular Structure Analysis

The molecular structure of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine can be represented by the InChI code 1S/C11H15NO/c1-13-11-5-3-8-2-4-10(12)6-9(8)7-11/h3,5,7,10H,2,4,6,12H2,1H3 . The canonical SMILES representation is COC1=CC2=C(CCC(C2)N)C=C1 .


Physical And Chemical Properties Analysis

7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine has a molecular weight of 177.24 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 177.115364102 g/mol .

Scientific Research Applications

  • Synthesis and Applications in Dopaminergic Systems :

    • A study by Öztaşkın, Göksu, & SeÇen (2011) described an alternative synthesis of a related compound, 5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine, from 2-naphthoic acid. This compound has biological activity and is relevant in the context of dopaminergic systems (Öztaşkın, Göksu, & SeÇen, 2011).
  • Photoamination of Styrene Derivatives :

    • Yamashita et al. (1993) investigated the photoaminations of various compounds, including 7-methoxy-1,2-dihydronaphthalenes, with ammonia. This process yielded 2-amino-6-methoxy-1,2,3,4-tetrahydronaphthalenes, demonstrating a method for synthesizing aminotetralins (Yamashita et al., 1993).
  • Enantioselective Synthesis :

    • Ainge, Ennis, Gidlund, Štefinović, & Vaz (2003) presented a rapid, enantioselective synthesis of a derivative of 7-methoxy-1,2,3,4-tetrahydronaphthalene, focusing on its application in asymmetric synthesis (Ainge et al., 2003).
  • Synthesis and Activity of Agonists :

    • McDermott et al. (1976) explored the synthesis and dopaminergic activity of various analogs of 1,2,3,4-tetrahydronaphthalene, including derivatives related to 7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine. This study contributed to the understanding of dopamine receptor agonists (McDermott et al., 1976).
  • Study of Sigma Receptor Affinity :

    • Berardi et al. (2009) conducted a study on a series of analogs of 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine, exploring their sigma receptor affinity and activity. The findings are significant in the context of reversing doxorubicin resistance in breast cancer cells (Berardi et al., 2009).

properties

IUPAC Name

7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-13-11-5-3-8-2-4-10(12)6-9(8)7-11/h3,5,7,10H,2,4,6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNWNWWLWFCCREO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCC(C2)N)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10469346, DTXSID301312417
Record name 7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10469346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-7-methoxytetralin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301312417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine

CAS RN

4003-89-8, 118298-16-1
Record name 2-Amino-7-methoxytetralin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4003-89-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10469346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-7-methoxytetralin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301312417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Into a flask in which substrates, that is, 300 mg of 7-methoxy-2-tetralone and 309.4 mg of (S)-α-phenethylamine were added in advance, 3 ml of the cell-dispersion solution, 3.7 mg of pyridoxal phosphate, and 3 mL of a 1M potassium phosphate buffer (pH 6.8) were introduced. The whole volume was adjusted to 30 mL by adding deionized water therein. This was reacted at 30° C. for 24 hours with stirring. After the reaction is completed, 7-methoxy-2-aminotetralin thus produced in the reaction mixture was analyzed by HPLC with the conditions described below. This showed that 7-methoxy-2-aminotetralin was produced with a conversion rate of 85%, and it had a (S) configuration and optical purity of 96.7% e.e.
Quantity
300 mg
Type
reactant
Reaction Step One
[Compound]
Name
(S)-α-phenethylamine
Quantity
309.4 mg
Type
reactant
Reaction Step One
[Compound]
Name
cell-dispersion solution
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3 mL
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reactant
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3.7 mg
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Synthesis routes and methods II

Procedure details

To a flask containing 300 mg of a substrate 7-methoxy-2-tetralone, 460 mg of D-glucose, 3 mg of NAD+, 910 mg of L-alanine, and 4.0 mg of pyridoxal phosphate, a culture fluid of the recombinant E. coli HB101 (pNMTA, pSTVPAG), obtained in Example 9, which expresses MTA, PALDH, and GDH was added so that total volume was 30 ml. The resultant product was stirred at 30° C. for 25 hours while being adjusted to a pH of 6.8 by drippage of 5 N aqueous solution of sodium hydroxide. The rate of conversion into 7-methoxy-2-aminotetraline after the reaction was 60.2%. The absolute configuration of 7-methoxy-2-aminotetraline was (S), and the optical purity was 97.1% e.e.
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0 (± 1) mol
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reactant
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( S )
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300 mg
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460 mg
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reactant
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3 mg
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reactant
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910 mg
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4 mg
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resultant product
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aqueous solution
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Synthesis routes and methods III

Procedure details

Into a flask containing 520 mg of a substrate 7-methoxy-2-tetralone, 10 mg of sodium formate, 3 mg of NAD+, 1.57 mg of L-alanine, and 20 mg of pyridoxal phosphate, a culture fluid of the recombinant E. coli HB101 (pNMTAPAF), obtained in Example 29, which expresses MTA, PALDH, and FDH was added so that total volume was 30 ml. The resultant product was stirred at 35° C. for 28 hours while being adjusted to a pH of 6.3 by drippage of 5 N aqueous solution of formic acid. The rate of conversion into 7-methoxy-2-aminotetraline after the reaction was 92.6%. The absolute configuration of 7-methoxy-2-aminotetraline was (S), and the optical purity was 98.1% e.e.
[Compound]
Name
( S )
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0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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solvent
Reaction Step Two
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520 mg
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reactant
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10 mg
Type
reactant
Reaction Step Three
Name
Quantity
3 mg
Type
reactant
Reaction Step Three
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1.57 mg
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reactant
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20 mg
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reactant
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resultant product
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aqueous solution
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Synthesis routes and methods IV

Procedure details

Into a flask containing 300 mg of a substrate 7-methoxy-2-tetralone, 460 mg of D-glucose, 3 mg of NAD+, 3 ml of 1 M phosphate buffer solution (with a pH of 7), 910 mg of L-alanine, and 4.0 mg of pyridoxal phosphate, 6 ml of the bacterial suspension were poured, and then deionized water was added so that total volume was 30 ml. The resultant product was stirred at 30° C. for 25 hours while being adjusted to a pH of 6.8 by drippage of 5 N aqueous solution of sodium hydroxide. After the reaction, 7-methoxy-2-aminotetraline produced in the reaction liquid was analyzed under the following HPLC conditions, whereby the rate of conversion and optical purity were measured. In the result, it was found that 7-methoxy-2-aminotetraline was produced, but in such a small amount that the rate of conversion into 7-methoxy-2-aminotetraline was 1.5%. The absolute configuration of 7-methoxy-2-aminotetraline was (S), and the optical purity was 74.1% e.e.
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0 (± 1) mol
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( S )
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300 mg
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460 mg
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reactant
Reaction Step Eight
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Quantity
3 mg
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reactant
Reaction Step Eight
Quantity
3 mL
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reactant
Reaction Step Eight
Quantity
910 mg
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reactant
Reaction Step Eight
Quantity
4 mg
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reactant
Reaction Step Eight
[Compound]
Name
bacterial suspension
Quantity
6 mL
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reactant
Reaction Step Eight
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resultant product
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0 (± 1) mol
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reactant
Reaction Step Nine
[Compound]
Name
aqueous solution
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Reaction Step Ten

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
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7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
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7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
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7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
Reactant of Route 5
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7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
Reactant of Route 6
7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine

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